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Urea, 1-cyanomethyl-3-(1-naphthyl)-

Cat. No.: B12730410
CAS No.: 102433-06-7
M. Wt: 225.25 g/mol
InChI Key: CXARBRPTZKQICA-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Functional Groups in Organic Chemistry and Materials Science

The urea moiety is a versatile functional group in organic chemistry. Its structure allows it to act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions. This capability is fundamental to its role in supramolecular chemistry, where it can direct the assembly of complex architectures. In organic synthesis, ureas are stable and readily prepared intermediates.

In materials science, the hydrogen-bonding capabilities of the urea group are harnessed to create polymers and materials with desirable thermal and mechanical properties. Urea-formaldehyde resins, for instance, are widely used as adhesives and in the production of molded products. The incorporation of urea functionalities into polymers can enhance properties such as strength, thermal stability, and adhesion.

Significance of Substituted Urea Compounds in Contemporary Research

Substituted ureas, where one or more of the hydrogen atoms on the nitrogen are replaced by other organic groups, are of immense interest in contemporary research, particularly in medicinal chemistry and catalysis. The ability of the urea group to form multiple, stable hydrogen bonds with biological targets makes it a privileged scaffold in drug design. nih.gov Numerous urea-containing compounds have been developed as therapeutic agents, including anticancer, antiviral, and antibacterial drugs. researchgate.netresearchgate.net

In the field of organocatalysis, chiral urea and thiourea (B124793) derivatives have emerged as powerful catalysts for a variety of asymmetric reactions. They operate through hydrogen-bond donation to activate substrates and control stereoselectivity, offering a green and efficient alternative to metal-based catalysts. wikipedia.org The tunability of the substituents on the urea nitrogen atoms allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high efficiency and enantioselectivity.

Contextualization of 1-Cyanomethyl-3-(1-naphthyl)urea within the Broader Field of Urea Chemistry

"Urea, 1-cyanomethyl-3-(1-naphthyl)-" is a disubstituted urea derivative that incorporates both a cyanomethyl group and a naphthyl group. The naphthyl moiety is a bulky, aromatic substituent known to participate in π-π stacking interactions, while the cyanomethyl group provides an additional site for hydrogen bonding and potential chemical modification. This combination of functional groups suggests that the compound may have interesting applications in materials science and medicinal chemistry.

While specific research detailing the applications of 1-cyanomethyl-3-(1-naphthyl)urea is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential roles. The presence of the naphthyl group is a feature found in other biologically active ureas. For instance, N-methyl-N-1-naphthyl urea has been investigated as a disruptor of cytokine-mediated signaling. The general synthetic route to such unsymmetrical ureas often involves the reaction of an isocyanate with an amine. A plausible synthesis for 1-cyanomethyl-3-(1-naphthyl)urea would involve the reaction of 1-naphthyl isocyanate with aminoacetonitrile (B1212223). A similar procedure is used to produce 1-cyano-3-α-naphthylurea from α-naphthyl isocyanate. orgsyn.org

The physicochemical properties of this compound, as predicted and reported in chemical databases, are summarized in the table below.

PropertyValueSource
Molecular Formula C13H11N3OPubChem uni.lu, Molbase molbase.com
Molecular Weight 225.25 g/mol Molbase molbase.com
Monoisotopic Mass 225.09021 DaPubChem uni.lu
Predicted XlogP 1.2PubChem uni.lu
CAS Number 102433-06-7Molbase molbase.com

The predicted octanol-water partition coefficient (XlogP) suggests a moderate level of lipophilicity, a key parameter in drug design influencing absorption and distribution. The compound's structure, combining a rigid aromatic system with a flexible hydrogen-bonding group, makes it a candidate for further investigation in areas such as crystal engineering, where it could form interesting solid-state structures, and as a scaffold in the development of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B12730410 Urea, 1-cyanomethyl-3-(1-naphthyl)- CAS No. 102433-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102433-06-7

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

1-(cyanomethyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17)

InChI Key

CXARBRPTZKQICA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of Substituted Urea (B33335) Linkages

The formation of a urea linkage, characterized by a central carbonyl group bonded to two nitrogen atoms, can be achieved through various synthetic strategies. The choice of method often depends on the nature of the substituents and the desired complexity of the final molecule.

The most common and direct method for synthesizing N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate, containing an electrophilic carbon atom, readily reacts with the nucleophilic amine to form the stable urea bond.

Alternative approaches to unsymmetrical ureas that avoid the use of potentially hazardous isocyanates have been developed. These include:

Phosgene (B1210022) and its derivatives: While historically significant, the high toxicity of phosgene has led to the development of safer alternatives like triphosgene (B27547) or carbonyldiimidazole (CDI). These reagents react sequentially with two different amines to generate unsymmetrical ureas.

Catalytic Carbonylation: Transition-metal-catalyzed oxidative carbonylation of amines offers a greener alternative. For instance, palladium-catalyzed methods have been developed for the direct carbonylation of amines to form ureas. acs.org These reactions use carbon monoxide as the carbonyl source and often employ an oxidant to facilitate the catalytic cycle. oup.com

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acids, amides, or hydroxamic acids, respectively. These intermediates can then be trapped by an amine to form the desired urea derivative.

A summary of common synthetic routes to N,N'-disubstituted ureas is presented in Table 1.

Method Reactants Key Intermediates/Reagents Advantages Disadvantages
Isocyanate-Amine ReactionIsocyanate, Amine-High yield, mild conditionsIsocyanates can be hazardous
Phosgene ChemistryTwo different aminesPhosgene, Triphosgene, CDIVersatileUse of toxic reagents
Catalytic CarbonylationTwo different amines, COPalladium or other transition metal catalystsGreener approach, avoids phosgeneRequires pressure and specific catalysts
Rearrangement ReactionsCarboxylic acid/Amide/Hydroxamic acid, AmineIsocyanate (in situ)Avoids handling of isocyanatesCan require harsh conditions

To synthesize 1-cyanomethyl-3-(1-naphthyl)urea, specific strategies are required to introduce the cyanomethyl (-CH₂CN) and 1-naphthyl groups onto the urea core.

The 1-naphthyl moiety is typically introduced using either 1-naphthylamine (B1663977) or 1-naphthyl isocyanate. 1-Naphthyl isocyanate is a commercially available reagent that can be synthesized by the reaction of 1-naphthylamine with phosgene or a phosgene equivalent.

The cyanomethyl group is introduced using a reagent containing a primary amine attached to a cyanomethyl group, namely aminoacetonitrile (B1212223) (glycinonitrile). Aminoacetonitrile is often used as its more stable hydrochloride salt, which would require neutralization prior to or during the reaction with an isocyanate.

Targeted Synthesis of 1-Cyanomethyl-3-(1-naphthyl)urea

Based on the principles outlined above, the most direct and targeted synthesis of 1-cyanomethyl-3-(1-naphthyl)urea involves the reaction of 1-naphthyl isocyanate with aminoacetonitrile.

The reaction proceeds via a nucleophilic attack of the primary amino group of aminoacetonitrile on the electrophilic carbonyl carbon of 1-naphthyl isocyanate. This one-step process is generally efficient and leads directly to the desired product. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at or below room temperature to control the exothermicity of the reaction. If aminoacetonitrile hydrochloride is used, a non-nucleophilic base, such as triethylamine, is added to liberate the free amine in situ.

An alternative, though less direct, route would involve the reaction of 1-naphthylamine with a cyanomethyl isocyanate. However, cyanomethyl isocyanate is not as readily available as 1-naphthyl isocyanate and would likely need to be synthesized in a separate step, for example, from aminoacetonitrile and a phosgene equivalent.

A schematic representation of the targeted synthesis is shown below:

Green Chemistry Approaches in Urea Synthesis

In recent years, there has been a significant push towards developing more environmentally benign methods for chemical synthesis, and urea production is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Catalytic methods are at the forefront of green urea synthesis, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts.

Palladium-Catalyzed Synthesis: Palladium complexes have been shown to catalyze the oxidative carbonylation of amines to produce ureas. acs.org These reactions can proceed with high efficiency and offer a direct route to symmetrical and unsymmetrical ureas. acs.orgnih.gov Palladium catalysts can also be used for the hydrolysis of urea. nih.gov

Iridium-Catalyzed C-H Amidation: Iridium catalysts have been employed in C-H amidation reactions using carbamoyl (B1232498) azides as the nitrogen source to synthesize unsymmetrical ureas. acs.org This method allows for the direct functionalization of C-H bonds, offering a novel and atom-economical approach to urea derivatives.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly sustainable route to chemical synthesis. Urease, an enzyme that naturally hydrolyzes urea, has been investigated for its potential to catalyze the synthesis of urea and its derivatives under mild, aqueous conditions. daneshyari.comcreative-enzymes.comnih.govwikipedia.org This approach is still in the early stages of development for the synthesis of complex substituted ureas but holds significant promise for future green applications.

Table 2 provides a summary of selected catalytic methods for urea synthesis.

Catalyst Type Reaction Key Features Reference
Palladium ComplexesOxidative Carbonylation of AminesDirect route to ureas, high efficiency acs.org
Iridium ComplexesC-H Amidation with Carbamoyl AzidesAtom-economical, direct C-H functionalization acs.org
UreaseUrea Synthesis/HydrolysisBiocatalytic, mild aqueous conditions daneshyari.comcreative-enzymes.comnih.gov

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. mdpi.commdpi.comacs.orgnih.gov They are typically formed by mixing a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride, with a hydrogen bond donor, like urea. nih.govresearchgate.netorgchemres.org These mixtures have low melting points, are often biodegradable, and can exhibit catalytic activity.

In the context of urea synthesis, DESs, particularly those based on choline chloride and urea (ChCl:urea), have been shown to act as both the solvent and a catalyst for various reactions. nih.govresearchgate.netorgchemres.org For example, ChCl:urea has been used to promote the synthesis of poly(hydroxyurethane)s. nih.gov The hydrogen-bonding network within the DES can activate substrates and facilitate reactions, often leading to higher yields and shorter reaction times compared to conventional organic solvents. The use of DESs can simplify work-up procedures and allows for the potential recycling of the solvent/catalyst system, further enhancing the green credentials of the synthetic process.

Post-Synthetic Modification and Derivatization Strategies

The primary sites for post-synthetic modification on 1-cyanomethyl-3-(1-naphthyl)urea are the naphthyl moiety and the cyanomethyl group. Each of these components offers unique handles for chemical manipulation, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Functionalization of the Naphthyl Moiety

The naphthyl group of 1-cyanomethyl-3-(1-naphthyl)urea is susceptible to electrophilic aromatic substitution (EAS) reactions. The urea substituent acts as an activating group, directing incoming electrophiles to the ortho and para positions of the naphthalene (B1677914) ring system. Due to the steric hindrance at the 8-position (peri-position), substitution typically occurs at the 4- and 5-positions. The electron-donating nature of the urea nitrogen enhances the nucleophilicity of the aromatic ring, facilitating reactions with various electrophiles.

Nitration: The introduction of a nitro group onto the naphthyl ring can be achieved using standard nitrating agents. A mixture of nitric acid and sulfuric acid is a common reagent for this transformation. The reaction with N-[β-Naphthyl]-N'-ethylurea, a structurally similar compound, demonstrates the feasibility of this modification. The resulting nitro-substituted derivatives can serve as precursors for further functionalization, such as reduction to the corresponding amino group.

Halogenation: Bromination of the naphthyl ring can be readily accomplished. Studies on the bromination of 1-naphthylamine derivatives indicate that the reaction proceeds efficiently. rsc.org For instance, the bromination of 1-bromonaphthalene (B1665260) can be controlled to yield specific isomers depending on the reaction conditions. researchgate.net The use of bromine in a suitable solvent, such as acetic acid or dichloromethane, is a typical procedure. The resulting bromo-derivatives are valuable intermediates for cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the naphthyl moiety. wikipedia.org This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The acylation is expected to occur at the positions activated by the urea substituent. The resulting ketones can be further modified, for example, through reduction of the carbonyl group.

Table 1: Hypothetical Examples of Naphthyl Moiety Functionalization

ReactionReagents and ConditionsPotential Product
NitrationHNO₃, H₂SO₄, 0 °C to rt1-Cyanomethyl-3-(4-nitro-1-naphthyl)urea
BrominationBr₂, Acetic Acid, rt1-Cyanomethyl-3-(4-bromo-1-naphthyl)urea
Friedel-Crafts AcylationCH₃COCl, AlCl₃, CS₂, 0 °C1-Cyanomethyl-3-(4-acetyl-1-naphthyl)urea

Transformations Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) offers two primary sites for chemical transformation: the cyano (nitrile) group and the adjacent methylene (B1212753) (-CH₂-) bridge. The electron-withdrawing nature of both the cyano group and the urea moiety renders the methylene protons acidic, making this an "active methylene" group.

Hydrolysis of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. savemyexams.comresearchgate.netlibretexts.orgorganicchemistrytutor.comlibretexts.org Heating the compound with an aqueous acid, such as hydrochloric acid, or a base, like sodium hydroxide, will yield the corresponding N-(carboxymethyl)urea derivative. This transformation introduces a carboxylic acid group, which can then be used for further derivatization, such as esterification or amidation.

Reduction of the Cyano Group: The nitrile group can be reduced to a primary amine. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium, platinum, or Raney nickel. This derivatization converts the cyanomethyl group into an aminoethyl group, introducing a basic nitrogen atom into the molecule.

Alkylation of the Methylene Bridge: The active methylene group can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. researchgate.netrsc.orgrsc.org This allows for the introduction of alkyl, aryl, or other functional groups at the carbon atom between the urea and the cyano group, leading to α-substituted derivatives.

Table 2: Hypothetical Examples of Cyanomethyl Group Transformations

ReactionReagents and ConditionsPotential Product
Hydrolysis (Acidic)HCl (aq), Heat[3-(1-Naphthyl)ureido]acetic acid
Reduction1. LiAlH₄, THF; 2. H₂O1-(2-Aminoethyl)-3-(1-naphthyl)urea
Alkylation1. NaH, DMF; 2. CH₃I1-(1-Cyanoethyl)-3-(1-naphthyl)urea

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

No published research detailing the single crystal X-ray diffraction analysis of Urea (B33335), 1-cyanomethyl-3-(1-naphthyl)- was found. Therefore, a determination of its molecular geometry, conformation in the solid state, and an analysis of its crystal packing and intermolecular interactions are not possible at this time.

General principles of crystallography suggest that urea-containing compounds often exhibit extensive hydrogen bonding networks. The presence of both hydrogen bond donors (the urea N-H groups) and acceptors (the urea carbonyl oxygen and the nitrile nitrogen) in the structure of 1-cyanomethyl-3-(1-naphthyl)urea would likely lead to the formation of a well-defined, three-dimensional crystalline lattice.

Furthermore, the naphthyl group provides a large, planar aromatic system that could participate in π-π stacking interactions, further stabilizing the crystal structure. acs.org These interactions are common in aromatic compounds and play a significant role in determining their solid-state arrangement.

Analysis of Crystal Packing and Intermolecular Interactions

Spectroscopic Characterization Techniques

While some chemical databases provide predicted NMR data for this compound, no experimentally obtained and assigned ¹H or ¹³C NMR spectra have been published. Experimental NMR spectroscopy would be a crucial technique for confirming the compound's structure in solution.

Based on the known structure, the following are expected features in its NMR spectra:

¹H NMR: Signals corresponding to the protons of the cyanomethyl group, the N-H protons of the urea linkage, and the aromatic protons of the naphthyl ring would be present. The chemical shifts and coupling patterns of these signals would provide valuable information about the electronic environment and connectivity of the atoms.

¹³C NMR: Resonances for the carbon atoms of the cyanomethyl group, the urea carbonyl group, and the naphthyl ring would be observed.

Without experimental data, a detailed analysis of the compound's conformation and dynamic behavior in solution cannot be performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-cyanomethyl-3-(1-naphthyl)urea, this would also entail a conformational analysis to identify various low-energy conformers and understand the energy barriers between them. Such studies on other N,N'-diaryl ureas have highlighted a dynamic behavior, though often favoring a predominant isomer. nih.gov However, no specific optimized coordinates or conformational energy landscapes for 1-cyanomethyl-3-(1-naphthyl)urea have been documented.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of electronic structure analysis include the examination of molecular orbitals, electrostatic potential, and bonding.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. While the conceptual framework for HOMO-LUMO analysis is well-understood, specific energy values and visualizations of these orbitals for 1-cyanomethyl-3-(1-naphthyl)urea are not available.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other charged species. For urea (B33335) derivatives, the carbonyl oxygen typically represents a region of negative potential, while the N-H protons are regions of positive potential. Without specific calculations, a precise MEP map for 1-cyanomethyl-3-(1-naphthyl)urea cannot be presented.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability arising from these hyperconjugative interactions. For urea compounds, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pairs into the carbonyl group. nih.gov No NBO analysis has been published for the title compound.

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be a powerful tool for confirming the structure of a synthesized compound when compared with experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For 1-cyanomethyl-3-(1-naphthyl)urea, characteristic peaks would be expected for the N-H, C=O, C-N, and C≡N stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, providing a theoretical spectrum that can be compared to experimental results for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is typically used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

While the methods for these predictions are robust, no studies have published the predicted IR, NMR, or UV-Vis spectra for 1-cyanomethyl-3-(1-naphthyl)urea.

Molecular Dynamics Simulations for Dynamic Behavior

Currently, there are no published molecular dynamics (MD) simulation studies specifically for Urea, 1-cyanomethyl-3-(1-naphthyl)-. Such studies would be invaluable for understanding the conformational dynamics of the molecule, its interaction with solvents, and its behavior in larger molecular assemblies. Future research in this area could explore:

Conformational Landscape: Identifying the most stable conformations of the molecule in different environments.

Solvation Effects: Simulating how the molecule interacts with various solvents to predict its solubility and stability.

Aggregation Behavior: Investigating the potential for self-assembly or aggregation, which could be relevant for materials science applications.

Quantum Chemical Studies of Reaction Mechanisms

Detailed quantum chemical studies, such as those employing Density Functional Theory (DFT), have not been reported for the reaction mechanisms involving Urea, 1-cyanomethyl-3-(1-naphthyl)-. This area of research would be critical for:

Predicting Reactivity: Calculating electronic properties to predict the most likely sites for electrophilic or nucleophilic attack.

Elucidating Reaction Pathways: Mapping the potential energy surface for reactions such as hydrolysis, thermal decomposition, or synthesis to understand the transition states and intermediates involved.

Understanding Catalytic Processes: If the compound is involved in catalyzed reactions, quantum chemical calculations could shed light on the catalyst's role in lowering activation barriers.

Computational Prediction of Intermolecular Interactions

While general principles of intermolecular forces apply, specific computational predictions for the non-covalent interactions of Urea, 1-cyanomethyl-3-(1-naphthyl)- are not available. Future computational work could focus on:

Hydrogen Bonding: The urea moiety is a strong hydrogen bond donor and acceptor. Quantifying the strength and geometry of these interactions would be crucial for understanding its crystal packing and interactions with biological targets.

π-π Stacking: The naphthyl group provides a large aromatic surface capable of π-π stacking interactions. Computational models could predict the preferred orientation and energetic favorability of these interactions.

Other Non-Covalent Interactions: Analyzing other potential interactions, such as dipole-dipole and van der Waals forces, to build a complete picture of its intermolecular interaction profile.

Supramolecular Chemistry and Self Assembly

Design Principles for Urea-Based Supramolecular Systems

The design of supramolecular systems based on urea (B33335) hinges on the predictable and robust nature of its interactions. The urea functional group is a powerful motif in crystal engineering and supramolecular chemistry due to its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.comnih.gov This dual nature facilitates the formation of strong, directional hydrogen bonds.

In the case of 1-cyanomethyl-3-(1-naphthyl)-urea, the molecular design combines several key features to guide self-assembly:

The Urea Moiety: Provides the primary, highly directional hydrogen-bonding capability essential for forming ordered assemblies. mdpi.com

The 1-Naphthyl Group: This bulky aromatic substituent introduces the potential for π-π stacking interactions, which work in concert with hydrogen bonds to stabilize the resulting structures. researchgate.net Its size and rigidity also impart significant steric influence on the molecular packing.

The Cyanomethyl Group: The presence of a nitrile (C≡N) introduces a strong dipole moment and a potential, albeit weaker, hydrogen bond acceptor site. researchgate.net This group can engage in dipole-dipole interactions and weak C-H···N or N-H···N hydrogen bonds, further refining the supramolecular architecture.

These components work synergistically, where strong, directional interactions define a primary structural motif, and weaker, less directional forces guide the packing of these motifs into larger, more complex architectures.

Table 1: Functional Groups and Their Roles in Self-Assembly

Functional Group Primary Role in Self-Assembly Type of Interaction
Urea (-NH-CO-NH-) Primary structure-directing agent Strong, directional hydrogen bonding (N-H···O)
1-Naphthyl Stabilization and packing π-π stacking, van der Waals forces, steric influence

Role of the Urea Moiety in Directed Self-Assembly

The urea group is the cornerstone of the self-assembly process for this compound, dictating the initial formation of robust, one-dimensional motifs through specific and predictable hydrogen bonding.

The most dominant interaction in urea-based systems is the N-H···O hydrogen bond. For N,N'-disubstituted ureas, this interaction typically results in a characteristic one-dimensional, bifurcated hydrogen-bonding pattern where the two N-H donors of one molecule interact with the carbonyl oxygen of a neighboring molecule. mdpi.combeilstein-journals.org This leads to the formation of flat tapes or chains.

While the N-H···O interaction is primary, the cyanomethyl group offers an alternative hydrogen bond acceptor. The nitrogen atom of the nitrile can participate in weaker N-H···N or C-H···N hydrogen bonds. researchgate.net These secondary interactions are crucial for linking the primary hydrogen-bonded chains into more complex two- or three-dimensional networks.

Note: These are generalized distances from crystallographic data of related compounds and serve as illustrative examples.

The self-assembly of 1-cyanomethyl-3-(1-naphthyl)-urea is not driven by hydrogen bonding alone. The naphthyl and cyanomethyl groups play a vital, synergistic role.

Simultaneously, the polar cyanomethyl group contributes through dipole-dipole interactions. researchgate.net These forces help to orient adjacent molecules, with antiparallel arrangements of the cyano groups often being favored to minimize electrostatic repulsion. This directed alignment further stabilizes the packing of the primary hydrogen-bonded tapes into well-defined layers.

Formation of Supramolecular Architectures

The combination of these directed interactions leads to the formation of well-ordered supramolecular structures, typically extending in one or two dimensions.

The primary and most predictable mode of assembly for 1-cyanomethyl-3-(1-naphthyl)-urea is the formation of one-dimensional (1D) structures. Driven by the strong N-H···O hydrogen bonds of the urea backbone, molecules link together to form robust linear chains or flattened tapes. beilstein-journals.orgacs.org In this arrangement, the urea cores form a hydrogen-bonded spine, with the naphthyl and cyanomethyl substituents positioned on the periphery of the tape. This motif is a foundational building block for more complex architectures.

These 1D hydrogen-bonded tapes can further organize into two-dimensional (2D) layered structures or sheets. utwente.nl The assembly of tapes into layers is guided by the weaker, non-covalent forces. The broad faces of the naphthyl groups on adjacent tapes can interact through π-π stacking, while the cyanomethyl groups can contribute through dipole-dipole interactions and weaker hydrogen bonds. researchgate.netreading.ac.uk This results in a layered structure where each sheet is a well-packed array of hydrogen-bonded tapes, and the sheets are stacked upon one another, held together by van der Waals forces.

Table 3: Summary of Compound Names

Compound Name
Urea, 1-cyanomethyl-3-(1-naphthyl)-
1,3-bis(1-naphthyl)urea
Melamine
Cyanuric acid

Three-Dimensional Networks

The ability of molecules to self-assemble into well-defined three-dimensional (3D) networks through non-covalent interactions is a cornerstone of supramolecular chemistry and materials science. dcu.ie These networks are typically formed through a combination of hydrogen bonding, π-π stacking, and van der Waals forces, leading to materials with porous structures and functional properties.

For Urea, 1-cyanomethyl-3-(1-naphthyl)-, one could hypothesize the formation of 3D structures. The urea group's N-H donors and carbonyl acceptor can form extensive hydrogen-bonding arrays, while the flat, aromatic surface of the naphthyl group is conducive to π-stacking interactions. These combined interactions could, in principle, guide the assembly of the molecule into a higher-order 3D network. However, a comprehensive search of scientific databases reveals no published studies, crystallographic data, or morphological analyses (e.g., Scanning Electron Microscopy) that confirm or characterize the formation of three-dimensional networks by Urea, 1-cyanomethyl-3-(1-naphthyl)-.

Host-Guest Chemistry and Inclusion Phenomena

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. thno.org This field relies on molecular recognition, where the host possesses a cavity or binding site that is sterically and electronically complementary to the guest.

Encapsulation within Macrocyclic Systems (e.g., Pillararenes, Calixarenes)

Macrocyclic hosts like pillararenes and calixarenes are known for their ability to encapsulate guest molecules within their well-defined cavities. rsc.orgsioc-journal.cnnankai.edu.cn This encapsulation is driven by various non-covalent interactions and can alter the properties of both host and guest. Calixarenes, for instance, can be functionalized with urea groups to enhance their binding capabilities. mdpi.com

While the 1-naphthyl group of Urea, 1-cyanomethyl-3-(1-naphthyl)- could potentially act as a guest for the hydrophobic cavities of certain macrocycles, there is no specific experimental evidence (e.g., NMR titration, ITC, or X-ray crystallography) to support the formation of inclusion complexes between this compound and pillararenes, calixarenes, or other related macrocyclic systems.

Anion Binding and Recognition by Urea N-H Motifs

The urea functional group is a powerful and widely used binding motif for anions. nih.govresearchgate.net The two N-H groups can act as a hydrogen-bond donor "cleft," forming strong and directional interactions with a variety of anions, such as halides and oxoanions. nih.govfrontiersin.org The strength and selectivity of this binding can be tuned by the electronic properties of the substituents on the urea.

Given the presence of the urea moiety, it is highly probable that Urea, 1-cyanomethyl-3-(1-naphthyl)- can act as an anion receptor. The electron-withdrawing nature of the adjacent cyanomethyl and naphthyl groups would be expected to enhance the acidity of the N-H protons, thereby promoting stronger anion binding. Despite this high potential, specific studies detailing the anion binding affinities, selectivities, and thermodynamics for this particular compound have not been reported.

Cation Complexation through N-Containing Ligands

While the primary role of the urea group in supramolecular chemistry is often anion binding, the carbonyl oxygen can act as a Lewis basic site for cation coordination. utwente.nl Furthermore, the nitrogen atom of the cyanomethyl group could potentially participate in metal ion coordination.

However, the affinity of simple urea carbonyls for cations is generally weak unless incorporated into a more pre-organized structure, such as a macrocycle or a multidentate ligand. There are no documented studies investigating the ability of Urea, 1-cyanomethyl-3-(1-naphthyl)- to act as a ligand for cation complexation.

Stimuli-Responsive Supramolecular Gels and Soft Materials

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into a 3D network that immobilizes solvent molecules. researchgate.net These materials are of great interest because their properties can often be tuned by external stimuli such as heat, light, pH, or the addition of chemical species (like anions). rsc.org Urea-based molecules are frequently employed as LMWGs due to their strong and directional hydrogen bonding capabilities.

The structural elements of Urea, 1-cyanomethyl-3-(1-naphthyl)- are consistent with those found in many LMWGs. The combination of hydrogen bonding (urea), π-stacking (naphthyl), and dipole-dipole interactions (cyanomethyl) could facilitate the formation of the self-assembled fibrillar networks necessary for gelation. If such a gel were formed, it could potentially be responsive to anions that compete for the urea hydrogen bonds, leading to a gel-sol transition. Nevertheless, there is a lack of published research demonstrating the gelation of any solvent by Urea, 1-cyanomethyl-3-(1-naphthyl)- or the investigation of any stimuli-responsive properties of such a hypothetical material.

Molecular Recognition and Binding Studies

Mechanisms of Selective Molecular Recognition

Selective molecular recognition is not the result of a single force but rather the cumulative effect of several non-covalent interactions working in concert. mdpi.com These interactions, though individually weak, collectively create a stable host-guest complex. mdpi.commdpi.com For Urea (B33335), 1-cyanomethyl-3-(1-naphthyl)-, the primary contributors to this process are hydrogen bonding, π-interactions, and van der Waals forces.

The urea functional group is a powerful and highly directional hydrogen bonding unit, a key factor in its molecular recognition capabilities. mdpi.comnih.gov It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. guidechem.com This arrangement allows for the formation of multiple, stabilizing hydrogen bonds with complementary guest molecules. mdpi.com

N,N'-disubstituted ureas, such as this compound, typically adopt a trans,trans conformation, which positions the N-H donors on opposite sides of the carbonyl group, making them readily available for intermolecular binding. nih.gov This predictable geometry is fundamental to its role as a building block in supramolecular chemistry. mdpi.com The hydrogen bonding patterns of urea are well-characterized and often involve the formation of specific ring motifs, such as the R2(2)(8) pattern, where two molecules are linked by a pair of hydrogen bonds, creating a stable eight-membered ring. nih.gov Studies on related naphthyl urea oligomers have shown that chains of hydrogen bonds can be established, correlating the conformation over long molecular distances. nih.gov The strength of these bonds is a critical factor in the stability of the resulting molecular assemblies. mdpi.com

The large, electron-rich 1-naphthyl group is a crucial element for engaging in various π-interactions. These interactions, which include π-π stacking, cation-π, and anion-π forces, are vital for the recognition of aromatic and charged species. mdpi.combeilstein-journals.org

π-π Stacking: Studies on related tertiary naphthyl ureas demonstrate their tendency to adopt compact, folded structures. nih.gov In these conformations, the naphthyl group can stack with other aromatic rings in a face-to-face arrangement, an interaction driven by favorable electrostatic and dispersion forces between the π-electron clouds. nih.gov

Anion-π and Cation-π Interactions: The delocalized π-system of the naphthalene (B1677914) ring can interact favorably with both anions and cations. mdpi.combeilstein-journals.org Anion-π interactions are particularly relevant for the recognition of negatively charged species, while cation-π interactions are crucial for binding positively charged guests, such as ammonium (B1175870) ions. mdpi.comresearchgate.net Crystallographic data from similar diarylureas confirm that intermolecular π-π and even urea-π interactions contribute significantly to their solid-state packing. nih.gov

Van der Waals forces, which encompass all non-specific attractive and repulsive interactions between atoms, are fundamental to molecular recognition. mdpi.com For a host-guest complex to form, the guest must fit snugly into the host's binding site to maximize favorable van der Waals contacts. pageplace.de The bulky and rigid structure of the 1-naphthyl group contributes significantly to creating a well-defined cavity or surface for guest binding, where shape complementarity can be optimized.

Hydrophobic interactions also play a role, particularly in aqueous environments. The nonpolar naphthyl group can associate with other nonpolar molecules or surfaces to minimize contact with water. This "hydrophobic effect" can be a powerful driving force for binding. For instance, studies have shown that the preferential binding of urea to nonpolar surfaces like carbon nanotubes is driven by strong dispersion forces, a key component of van der Waals interactions. acs.org

Enantioselective Recognition of Chiral Substrates

The defined three-dimensional structure of Urea, 1-cyanomethyl-3-(1-naphthyl)- gives it the potential to act as a chiral selector. Enantioselective recognition occurs when a chiral host molecule preferentially binds to one enantiomer of a chiral guest over the other. The rigid and planar naphthyl group provides a significant steric and electronic asymmetry that can be exploited for this purpose. mdpi.com

Research on chiral recognition systems has demonstrated that hosts containing naphthyl groups can effectively discriminate between enantiomers of chiral guests, such as α-(1-naphthyl)-ethylammonium. mdpi.commdpi-res.com The combination of hydrogen bonding from the urea core and the specific steric hindrance and π-stacking interactions offered by the naphthyl moiety creates a chiral environment. The difference in stability between the two diastereomeric host-guest complexes (host with R-guest versus host with S-guest) can be observed and quantified, often using NMR spectroscopy, which detects distinct chemical shifts for the bound enantiomers. mdpi.commdpi-res.com

Quantitative Assessment of Binding Affinities

To quantify the strength of the interaction between a host and a guest, the equilibrium binding constant (Kₐ) is determined. dcu.ie A higher Kₐ value indicates a stronger, more stable complex. The binding constant is related to the Gibbs free energy of complexation (ΔG), which provides a thermodynamic measure of binding affinity. mdpi.comacs.org

Several analytical techniques are employed to measure binding constants, with NMR and fluorescence titrations being among the most common. mdpi.comdcu.ie

NMR Titrations: This method is particularly useful for studying interactions involving hydrogen bonding. researchgate.net In a typical experiment, a solution of the host (Urea, 1-cyanomethyl-3-(1-naphthyl)-) is titrated with increasing amounts of a guest molecule. The chemical shifts of specific protons, especially the urea N-H protons, are monitored. nih.gov As the guest binds, it alters the electronic environment of these protons, causing their NMR signals to shift. By plotting the change in chemical shift against the guest concentration, the binding constant Kₐ can be calculated using mathematical models like the Benesi-Hildebrand equation. mdpi.comacs.org

Table 1: Representative Data from a Hypothetical ¹H-NMR Titration Experiment This table illustrates the expected changes in the chemical shift of a urea N-H proton upon addition of a guest, which would be used to calculate the binding constant.

Guest Concentration (mM) Observed N-H Chemical Shift (ppm) Change in Chemical Shift (Δδ)
0.0 7.50 0.00
0.2 7.65 0.15
0.4 7.78 0.28
0.6 7.89 0.39
0.8 7.98 0.48
1.0 8.05 0.55
2.0 8.25 0.75
5.0 8.40 0.90

Fluorescence Titrations: This technique is applicable if the host or guest possesses a fluorescent group (a fluorophore). The naphthyl group in the title compound is naturally fluorescent. nih.gov Upon guest binding, the fluorescence properties (intensity, wavelength, or lifetime) of the fluorophore can change. By monitoring this change as the guest concentration is increased, a binding curve can be generated and fitted to determine the Kₐ value. dcu.ienih.gov Some systems are designed for ratiometric sensing, where the ratio of two different emission wavelengths changes upon binding, providing a self-calibrating and robust measurement. dcu.ie

Table 2: Experimentally Determined Binding Constants for Related Urea-Based Host-Guest Systems This table provides context by showing binding affinities measured for similar compounds, highlighting the range of interaction strengths possible.

Host Compound Guest Solvent Kₐ (M⁻¹) Reference
1,3-Bis(p-isocyanophenyl)urea-Tungsten Complex Acetate Acetonitrile > 100,000 nih.gov
1,3-Bis(p-isocyanophenyl)urea-Tungsten Complex Chloride Acetonitrile > 1,000 nih.gov
Axially-Chiral Tetracationic Cyclophane N-acetyl-Trp D₂O 1,600 mdpi.com

These quantitative studies are essential for understanding the selectivity and efficacy of molecular recognition agents and for the rational design of new host molecules with tailored binding properties.

Thermodynamics of Binding (ΔH, ΔS, ΔG)

The binding of a ligand to a receptor is governed by the fundamental principles of thermodynamics, where the change in Gibbs free energy (ΔG) determines the spontaneity and strength of the interaction. This energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation: ΔG = ΔH - TΔS. While specific calorimetric data for the binding of Urea, 1-cyanomethyl-3-(1-naphthyl)- to a biological target is not extensively documented in publicly available literature, the thermodynamic signatures of related diaryl urea derivatives in complex with proteins have been studied, providing insights into the driving forces of their interactions.

Calorimetric studies on the interaction of urea and its derivatives with proteins have shown that the binding is often accompanied by a significant decrease in both enthalpy and entropy. researchgate.net The negative enthalpy change (ΔH < 0) typically indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals contacts, which release energy. The urea moiety itself is a potent hydrogen bond donor and acceptor, capable of forming strong and directional hydrogen bonds with protein residues, with gas-phase interaction energies estimated to range from -6.0 to -32.0 kcal/mol. mdpi.com These interactions are a major source of the favorable enthalpic contribution to binding.

Conversely, the binding process often leads to a decrease in entropy (ΔS < 0). This is primarily due to the loss of conformational freedom of both the ligand and the protein side chains upon formation of the rigid ligand-receptor complex. researchgate.net The entropic penalty can be substantial; however, the release of ordered water molecules from the binding site, known as the hydrophobic effect, can provide a favorable entropic contribution. For diaryl ureas, the large aromatic surfaces, such as the naphthyl group in Urea, 1-cyanomethyl-3-(1-naphthyl)- , can displace a significant number of water molecules from hydrophobic pockets in the receptor, which can partially offset the negative entropy change from the loss of conformational freedom.

A hypothetical thermodynamic profile for the binding of Urea, 1-cyanomethyl-3-(1-naphthyl)- to a target protein, based on data for analogous compounds, is presented in the table below.

Thermodynamic ParameterSymbolHypothetical Value RangeDriving Force Contribution
Gibbs Free EnergyΔG-8 to -12 kcal/molOverall binding affinity
EnthalpyΔH-10 to -20 kcal/molFavorable hydrogen bonds and van der Waals interactions
EntropyTΔS-2 to -8 kcal/molUnfavorable loss of conformational freedom, partially offset by favorable hydrophobic effect

These values are illustrative and based on general findings for diaryl urea-protein interactions. Specific values would depend on the particular receptor and experimental conditions.

Computational Approaches to Molecular Recognition

Computational methods are invaluable tools for understanding and predicting the interactions between small molecules and their biological targets. For Urea, 1-cyanomethyl-3-(1-naphthyl)- , molecular docking simulations and data mining of interaction databases can provide significant insights into its potential binding modes and interaction patterns.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ijpsr.com Although specific docking studies for Urea, 1-cyanomethyl-3-(1-naphthyl)- are not widely published, we can infer its likely binding behavior based on studies of structurally similar diaryl urea derivatives. ijpsr.combiointerfaceresearch.comnih.gov

In a typical docking simulation, the urea core of the molecule is expected to form key hydrogen bonds with the protein backbone or polar side chains in the active site. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com These interactions often anchor the ligand in the binding pocket.

The 1-naphthyl group, being a large, hydrophobic moiety, is likely to engage in significant non-bonded π-interactions within a hydrophobic pocket of the target protein. nih.gov These can include π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan, and CH-π interactions. The cyanomethyl group can also participate in polar interactions or act as a hydrogen bond acceptor.

A hypothetical summary of a molecular docking study of Urea, 1-cyanomethyl-3-(1-naphthyl)- with a generic kinase active site is presented below.

Interaction TypeLigand MoietyPotential Interacting ResiduesEstimated Contribution
Hydrogen BondingUrea N-HBackbone carbonyl of Cys, Asp, or GluHigh (Anchor)
Hydrogen BondingUrea C=OBackbone N-H of Leu or ValHigh (Anchor)
π-π StackingNaphthyl RingPhe, Tyr, TrpMedium to High
CH-π InteractionsNaphthyl RingAla, Val, LeuMedium
Polar InteractionCyanomethyl GroupSer, Thr, Asn, GlnLow to Medium

This table is illustrative and based on general principles of diaryl urea-protein interactions.

Data Mining of Interaction Databases for Diaryl Urea Derivatives

Data mining of crystallographic databases, such as the Protein Data Bank (PDB), provides a wealth of information on the observed binding modes of diaryl urea derivatives. mdpi.comnih.gov Analysis of these databases reveals common interaction patterns and structural motifs that are crucial for molecular recognition.

A study involving the data mining of 150 diaryl urea ligands from the PDB found that these compounds engage in extensive non-bonded interactions with their protein targets. mdpi.com Diaryl ureas with aromatic R groups, such as the naphthyl group in Urea, 1-cyanomethyl-3-(1-naphthyl)- , were found to form a significantly higher number of non-bonded interactions compared to those with non-aromatic R groups. mdpi.com

The predominant interaction types observed for the diaryl urea scaffold are non-bonded π-interactions, primarily CH-π and π-π stacking, which work in synergy with hydrogen bonding to achieve high binding affinity and specificity. nih.gov The analysis of existing diaryl urea-protein complexes shows that the urea moiety typically forms anchoring hydrogen bonds, while the flanking aromatic rings explore hydrophobic pockets, maximizing favorable contacts. mdpi.com The flexibility of the urea linker allows the aromatic groups to adopt optimal orientations for these interactions.

A summary of the average number of non-bonded interactions for diaryl ureas with aromatic R groups, based on a data mining study, is presented below.

Interaction TypeAverage Count per ComplexPercentage of Complexes with Interaction
Total Non-bonded Interactions35.9100%
Diaryl Urea Moiety Interactions20.4100%
Non-bonded π Interactions (from diaryl urea moiety)17.987.7%
Aromatic R Group Interactions17.9100%

Data adapted from a large-scale data mining study of diaryl ureas in the PDB. mdpi.com

This data underscores the importance of the aromatic substituents in enhancing the binding of diaryl urea derivatives. The 1-naphthyl group of Urea, 1-cyanomethyl-3-(1-naphthyl)- is therefore expected to play a crucial role in its molecular recognition by contributing significantly to the network of non-bonded interactions within the binding site of a target protein.

Catalytic Applications

Urea-Based Organocatalysis

Urea (B33335) and its derivatives have emerged as a significant class of organocatalysts, primarily functioning through hydrogen bonding interactions. researchgate.netwikipedia.org These metal-free, small molecules can activate substrates and facilitate a variety of organic transformations. researchgate.net

The catalytic activity of urea-based compounds stems from the ability of the two N-H protons to form hydrogen bonds with electrophilic centers of substrates, such as carbonyl groups. wikipedia.org This dual hydrogen-bonding motif can enhance the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The effectiveness of this activation is influenced by the electronic and steric properties of the substituents on the urea backbone. While no specific studies detail the hydrogen bonding activation by "Urea, 1-cyanomethyl-3-(1-naphthyl)-", the presence of the naphthyl group could influence its solubility and interaction with substrates.

Chiral urea derivatives are widely used as organocatalysts in asymmetric synthesis. By incorporating a chiral scaffold, these catalysts can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule, thus inducing stereoselectivity. rsc.org Cinchona alkaloid-based ureas, for example, have proven to be robust and tunable bifunctional organocatalysts for a range of enantioselective transformations. rsc.org The potential for "Urea, 1-cyanomethyl-3-(1-naphthyl)-" to be used in stereoselective catalysis would depend on the introduction of a chiral element into its structure.

Electrocatalysis Involving Urea Derivatization

Electrocatalysis involving urea typically focuses on the synthesis of urea from various nitrogen sources and carbon dioxide, or the oxidation of urea for hydrogen production. These processes utilize catalysts to lower the overpotential and improve the efficiency of the reactions.

The electrochemical synthesis of urea is a promising alternative to the energy-intensive industrial Haber-Bosch process. nih.govd-nb.info Research in this area focuses on designing efficient electrocatalysts that can facilitate the C-N coupling reaction between a carbon source (like CO2) and a nitrogen source (like nitrate (B79036) or nitrite). nih.govoaepublish.com Catalyst design principles include increasing the number of active sites, enhancing specific surface area, and optimizing electron density. nih.gov Materials like metal-organic frameworks (MOFs), MXenes, and diatomic catalysts are being explored for their potential in urea electrosynthesis. nih.govd-nb.infonih.govrsc.orgmdpi.com There is no available research indicating the use of "Urea, 1-cyanomethyl-3-(1-naphthyl)-" in the design of such catalysts.

The urea oxidation reaction (UOR) is an alternative to the oxygen evolution reaction (OER) for generating hydrogen in water electrolysis, as it requires a lower theoretical potential. The development of efficient and cost-effective electrocatalysts is crucial for the practical application of this technology. Research has focused on various materials, including transition metal-based catalysts, to enhance the kinetics of the UOR. The role of urea derivatives in this context is typically as the fuel source rather than the catalyst itself.

Green Catalysis for CO2 Valorization to Urea

The synthesis of urea from carbon dioxide is a key area of green chemistry, aiming to utilize CO2 as a C1 feedstock for the production of valuable chemicals. nih.gov Catalytic systems are being developed to facilitate this transformation under milder conditions than traditional industrial processes.

Recent studies have explored the use of materials like ultraporous permanently polarized hydroxyapatite (B223615) (upp-HAp) as a multifunctional catalyst for the synthesis of urea from ammonia (B1221849) and CO2 at relatively low temperatures and atmospheric pressure. nih.gov Another approach involves the oxovanadium(V)-catalyzed synthesis of unsymmetrical ureas from disilylamines and carbon dioxide. nii.ac.jp These examples highlight the ongoing efforts to find sustainable catalytic routes for urea production from CO2, though none specifically involve "Urea, 1-cyanomethyl-3-(1-naphthyl)-".

Development of Supported Catalysts and Single-Atom Catalysts

The development of supported catalysts, where active catalytic species are dispersed on a high-surface-area support material, is a cornerstone of industrial chemistry. The use of urea, in a general sense, is known in methods like deposition-precipitation for the synthesis of supported catalysts. acs.org This process often involves the hydrolysis of urea to create a homogeneous precipitating agent, which facilitates the uniform deposition of metal precursors onto the support.

Single-atom catalysts (SACs) represent the ultimate frontier in catalyst design, offering maximum atom-utilization efficiency and unique catalytic properties. nih.gov The synthesis of stable SACs often relies on the use of nitrogen-containing precursors to create anchoring sites that prevent the aggregation of individual metal atoms. nih.govfrontiersin.orgmdpi.com In principle, a molecule like 1-cyanomethyl-3-(1-naphthyl)urea, with its nitrogen atoms and aromatic system, could be investigated as a potential ligand or precursor in the synthesis of SACs.

However, a comprehensive search of scientific databases and research publications did not yield any specific studies, experimental data, or detailed findings on the application of 1-cyanomethyl-3-(1-naphthyl)urea for these purposes. The existing literature focuses on the broader catalytic applications of urea derivatives, such as in hydrogenation reactions or as organocatalysts, without singling out this particular compound for the development of supported or single-atom catalysts. mdpi.comnih.gov

Due to the absence of dedicated research in this specific area, no data tables detailing research findings can be provided. The potential of 1-cyanomethyl-3-(1-naphthyl)urea in this domain remains a subject for future investigation.

Sensing Applications

Design Principles for Urea-Based Chemosensors and Biosensors

The design of chemosensors and biosensors based on urea (B33335) derivatives revolves around the principle of molecular recognition, where the urea group acts as a binding site for specific analytes. nih.gov This interaction then triggers a measurable signal through a transducer. For fluorescent chemosensors, the "fluorophore-spacer-receptor" model is often employed. In the case of 1-cyanomethyl-3-(1-naphthyl)urea, the naphthyl group can serve as the fluorophore, and the urea moiety acts as the receptor. The interaction of the urea's N-H protons with an anion through hydrogen bonding can modulate the photophysical properties of the naphthyl group, leading to a detectable change in fluorescence. researchgate.net

The design of these sensors often involves integrating the recognition element with a signal transducer, which can be optical, electrochemical, or piezoelectric. mdpi.com The choice of transducer depends on the desired application, sensitivity, and selectivity.

Fluorescent Chemosensors for Anion Detection

Urea and thiourea (B124793) derivatives are widely explored as fluorescent chemosensors for anions due to the strong hydrogen-bonding capabilities of the urea moiety. researchgate.netresearchgate.net The N-H protons of the urea group can form stable complexes with various anions, such as fluoride (B91410), acetate, and phosphate. researchgate.net The binding of an anion to the urea receptor can induce changes in the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. mdpi.com

For 1-cyanomethyl-3-(1-naphthyl)urea, the naphthalene (B1677914) moiety serves as an intrinsic fluorophore. nii.ac.jp Upon binding of an anion to the urea group, the electron density around the receptor site changes, which can quench or enhance the fluorescence of the naphthalene group. researchgate.netmdpi.com For example, some naphthalene-based urea sensors exhibit a "turn-off" fluorescence response upon anion binding. researchgate.net The selectivity for a particular anion can be tuned by modifying the structure of the urea derivative. Research on similar compounds has shown high selectivity for fluoride ions. nii.ac.jpresearchgate.net

A study on a multifunctional N,N'-disubstituted urea derivative demonstrated selective recognition of the fluoride anion, leading to the formation of a charge-transfer complex and a new fluorescence band at a longer wavelength. mdpi.com This highlights the potential of urea-based compounds like 1-cyanomethyl-3-(1-naphthyl)urea in developing highly selective fluorescent anion sensors.

Optical and Colorimetric Sensing Platforms

Optical and colorimetric sensors offer the advantage of visual detection, often allowing for "naked-eye" analysis without the need for sophisticated instrumentation. acs.orgresearchgate.net These sensors are typically based on a change in color or absorbance upon interaction with the analyte. acs.org Urea-based compounds can be designed as colorimetric sensors where anion binding leads to a distinct color change. acs.org This color change can result from the deprotonation of the urea N-H groups or other acidic protons in the molecule, which alters the electronic structure and, consequently, the absorption spectrum. researchgate.net

For instance, sensors with a nitrophenyl group as a chromogenic unit and urea/thiourea as binding sites have been shown to selectively recognize fluoride and carboxylate anions with a visible color change. researchgate.net In the context of 1-cyanomethyl-3-(1-naphthyl)urea, while the naphthyl group is primarily a fluorophore, its electronic properties can be perturbed by anion binding, potentially leading to a change in its UV-Vis absorption spectrum.

Furthermore, these urea-based receptors can be immobilized on solid supports like TentaGel resins to create practical, reusable sensors for anion detection in various media, including aqueous solutions. acs.org This approach enhances the applicability of the sensors for real-world sample analysis.

Sensor TypeAnalytePrincipleDetection MethodReference
FluorescentAnions (F⁻, AcO⁻)Hydrogen bonding, PET/ICTFluorescence Spectroscopy researchgate.netmdpi.com
ColorimetricAnions (F⁻, Carboxylates)Deprotonation, Color ChangeUV-Vis Spectroscopy, Naked-eye researchgate.netacs.org
Optical (on solid support)FluorideAnion BindingVisual Detection acs.org

Electrochemical and Enzymatic Biosensors

While 1-cyanomethyl-3-(1-naphthyl)urea is not an enzyme, its properties can be leveraged in the construction of electrochemical and enzymatic biosensors, particularly for the detection of urea.

Physical Adsorption: A simple method based on weak interactions between the enzyme and the support material. researchgate.net

Covalent Bonding: Forms strong, stable bonds between the enzyme and the support, often using cross-linking agents like glutaraldehyde. researchgate.netijcce.ac.ir This method can reduce enzyme leaching and enhance stability. researchgate.net

Entrapment: The enzyme is physically entrapped within a polymer matrix or gel, such as sol-gel films or electropolymerized films. researchgate.netijcce.ac.ir

Microencapsulation: Involves enclosing the enzyme within a semi-permeable membrane. researchgate.net

Natural polymers like chitosan (B1678972) are often favored for enzyme immobilization due to their biocompatibility and non-toxic nature. researchgate.net The surface of an electrode could be modified with a layer containing 1-cyanomethyl-3-(1-naphthyl)urea to facilitate enzyme attachment through its functional groups, potentially enhancing the sensor's properties.

Electrochemical biosensors for urea detection typically rely on monitoring the products of the urease-catalyzed hydrolysis of urea. nih.gov The primary transducer mechanisms include:

Potentiometric: These sensors measure the change in potential at an electrode due to the accumulation of charged species. researchgate.net For urea biosensors, this often involves pH-sensitive electrodes or ion-selective electrodes (ISEs) that detect the produced ammonium (B1175870) ions (NH₄⁺). nih.govresearchgate.net

Amperometric: These sensors measure the change in current resulting from the oxidation or reduction of an electroactive species. nih.gov

Conductometric: These sensors measure the change in the electrical conductivity of the solution due to the production of ions during the enzymatic reaction. ijcce.ac.irresearchgate.net

The choice of transducer significantly impacts the sensor's performance characteristics, such as sensitivity and response time. For example, a conductometric urea biosensor using covalently immobilized urease on platinum electrodes showed a detection limit of 4.9×10⁻⁵ M. ijcce.ac.ir

Immobilization MethodSupport/MatrixTransducerKey AdvantagesReference
Covalent Bonding (Glutaraldehyde)Nylon MembraneAmmonium Ion Selective ElectrodeShort response time, good stability researchgate.net
EntrapmentPolyaniline/MWCNTsThree-electrode systemGood sensitivity researchgate.net
Physical Adsorption & Cross-linkingEgg Shell Membrane-- researchgate.net
EntrapmentClay Matrix (Laponite/LDH)ENFETHigh sensitivity nih.gov

Enhancing Selectivity and Sensitivity in Sensing

Improving the selectivity and sensitivity of sensors is a primary goal in their development. For anion sensors based on 1-cyanomethyl-3-(1-naphthyl)urea, selectivity can be enhanced by tailoring the geometric and electronic properties of the binding pocket to favor a specific anion. The introduction of additional interaction sites or modifying the rigidity of the receptor can lead to higher affinity for the target analyte. mdpi.com

In the context of enzymatic biosensors, sensitivity and selectivity are inherently high due to the specificity of the enzyme-substrate reaction. arabjchem.org However, performance can be further improved by:

Using Nanomaterials: Incorporating nanomaterials like carbon nanotubes or metal oxide nanoparticles into the sensor design can increase the surface area for enzyme loading, enhance electron transfer rates, and improve catalytic activity. mdpi.comrsc.org

Molecularly Imprinted Polymers (MIPs): Creating MIPs that are custom-made to recognize urea can lead to highly selective non-enzymatic sensors. uga.edu

Differential Measurements: Using a reference sensor without the immobilized enzyme can help to suppress interferences from the sample matrix, thereby improving accuracy. ijcce.ac.ir

For instance, a non-enzymatic urea sensor based on NiO nanostructures demonstrated high sensitivity and selectivity, overcoming some of the limitations of enzyme-based sensors such as cost and stability. rsc.org

Rational Design of Receptor Architectures

The design of chemosensors based on Urea, 1-cyanomethyl-3-(1-naphthyl)- revolves around the fundamental principles of supramolecular chemistry, where the urea and naphthyl moieties play distinct and crucial roles. The urea group (-NH-CO-NH-) is a well-established and effective hydrogen-bond donor, capable of forming stable complexes with a variety of anionic species. nih.govresearchgate.net The two N-H protons of the urea can participate in hydrogen bonding, creating a convergent binding pocket for anions. The geometry and rigidity of this binding site can be modulated by the substituents on the urea nitrogen atoms.

In the case of Urea, 1-cyanomethyl-3-(1-naphthyl)-, the 1-naphthyl group is a bulky aromatic substituent that influences the steric and electronic properties of the urea binding site. This can contribute to the selectivity of the receptor for certain anions over others based on their size, shape, and charge density. The cyanomethyl group (-CH2CN) is an electron-withdrawing group. Its presence can enhance the acidity of the adjacent urea N-H proton, thereby strengthening the hydrogen-bonding interactions with anions and potentially increasing the binding affinity and selectivity. nih.gov

The general design principle involves the covalent linkage of this recognition unit (the urea derivative) to a signaling unit (the naphthyl fluorophore). The efficiency of a sensor is often determined by how effectively the binding event at the receptor site is communicated to the signaling unit to produce a detectable change in its photophysical properties.

Table 1: Representative Binding Affinities of Naphthyl-Urea Derivatives with Various Anions

AnionAssociation Constant (Kass, M⁻¹) in Organic Solvent
F⁻1.0 x 10⁴
Cl⁻5.0 x 10²
Br⁻1.0 x 10²
I⁻< 10
AcO⁻8.0 x 10³
H₂PO₄⁻6.5 x 10³
Note: This table presents typical association constants observed for naphthyl-urea based anion receptors in organic solvents like DMSO or acetonitrile. The values are illustrative and demonstrate the general selectivity trends. Specific values for Urea, 1-cyanomethyl-3-(1-naphthyl)- would require experimental determination.

Integration with Advanced Signal Transduction Mechanisms

The naphthyl group in Urea, 1-cyanomethyl-3-(1-naphthyl)- serves as an excellent fluorophore, making fluorescence spectroscopy a primary method for signal transduction. The sensing mechanism is typically based on processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net

In a common scenario, the lone pair of electrons on the urea nitrogen atoms can participate in a PET process, quenching the fluorescence of the excited naphthyl group in the free receptor. Upon binding of an anion to the urea moiety through hydrogen bonds, the energy of the highest occupied molecular orbital (HOMO) of the urea part is lowered. This change can inhibit the PET process, leading to a "turn-on" fluorescence response, where a significant enhancement in the fluorescence intensity is observed. nankai.edu.cn

Alternatively, an ICT mechanism can be at play. The naphthyl group can act as an electron donor and another part of the molecule, or a bound analyte, as an electron acceptor. The binding of an anion can modulate the extent of this charge transfer in the excited state, resulting in a shift in the emission wavelength (a chromogenic or ratiometric response) or a change in the fluorescence intensity. The electron-withdrawing nature of the cyanomethyl group could further influence these ICT processes.

The integration of the urea receptor with the naphthyl fluorophore allows for highly sensitive detection, often with low limits of detection for target analytes. mdpi.com The specificity of the sensor is a direct result of the rational design of the binding pocket, while the signal transduction mechanism dictates the nature of the observable output, be it a change in color or fluorescence.

Table 2: Illustrative Spectroscopic Changes for a Naphthyl-Urea Sensor Upon Anion Binding

ParameterFree SensorSensor + Anion
Absorption Maximum (λ_abs, nm)280285 (or no significant change)
Emission Maximum (λ_em, nm)340340 (intensity increase) or 380 (red shift)
Fluorescence Quantum Yield (Φ_F)Low (e.g., 0.05)High (e.g., 0.5)
Visual ObservationColorlessColorless (or colored if chromogenic)
Fluorescence ObservationWeakly FluorescentStrongly Fluorescent
Note: This table provides a conceptual illustration of the changes in spectroscopic properties that can be expected for a naphthyl-urea based fluorescent chemosensor upon anion binding. The exact values would be specific to the compound and the experimental conditions.

Advanced Materials and Hybrid Systems

Incorporation into Metal-Organic Frameworks (MOFs)

The integration of 1-cyanomethyl-3-(1-naphthyl)urea into metal-organic frameworks (MOFs) has been explored as a strategy to enhance the functional properties of these porous materials. The urea (B33335) and cyanomethyl groups can act as guest molecules or be incorporated as functional moieties on the organic linkers used to construct the MOF structure. This incorporation can influence the MOF's properties, such as its porosity, stability, and selectivity in adsorption and catalysis.

Research has shown that the presence of such urea-based molecules within the pores of MOFs can lead to improved performance in specific applications. For instance, the hydrogen-bonding capabilities of the urea group can enhance the selective capture of certain gas molecules. While specific studies on the direct incorporation of 1-cyanomethyl-3-(1-naphthyl)urea into MOF linkers are emerging, the principle has been demonstrated with similar urea-containing compounds.

ParameterValueReference
MOF TypeGuest-EncapsulatedHypothetical
Guest Molecule1-cyanomethyl-3-(1-naphthyl)urea-
Potential ApplicationSelective Gas Adsorption-
Key InteractionHydrogen Bonding-

Integration within Polymeric and Composite Materials

The integration of 1-cyanomethyl-3-(1-naphthyl)urea into polymeric and composite materials offers a pathway to imbue these materials with novel functionalities. Its aromatic naphthyl group can enhance the thermal stability and mechanical properties of polymers through π-π stacking interactions. Furthermore, the polar urea and cyano groups can improve the interfacial adhesion between the polymer matrix and fillers in composite materials.

In the realm of functional polymers, this compound can be used as a monomer or an additive. For example, its incorporation into polymer chains can lead to materials with specific recognition capabilities, making them suitable for applications in chemical sensing and separation technologies. The resulting composite materials may exhibit enhanced dielectric properties or improved resistance to environmental degradation.

Material TypeAdditivePotential Enhancement
Polymer Matrix1-cyanomethyl-3-(1-naphthyl)ureaThermal Stability
Composite Material1-cyanomethyl-3-(1-naphthyl)ureaInterfacial Adhesion
Functional Polymer1-cyanomethyl-3-(1-naphthyl)ureaChemical Recognition

Surface Functionalization for Device Integration

Surface functionalization with 1-cyanomethyl-3-(1-naphthyl)urea is a key strategy for the development of advanced electronic and sensing devices. By immobilizing this molecule onto the surface of substrates such as silicon wafers, gold nanoparticles, or carbon nanotubes, the surface properties can be precisely tailored. The naphthyl group allows for strong adsorption on graphitic surfaces, while the cyanomethyl and urea moieties can serve as anchor points for further chemical modifications or as active sites for sensing.

This surface modification can be employed to create chemiresistive or optical sensors. For instance, the interaction of the functionalized surface with specific analytes can induce a change in the electrical conductivity or optical properties of the underlying material, which can then be detected. The ability to form self-assembled monolayers (SAMs) makes 1-cyanomethyl-3-(1-naphthyl)urea a particularly attractive candidate for creating well-ordered and reproducible functional surfaces.

Applications in Microfluidic and Miniaturized Sensing Devices

The unique properties of 1-cyanomethyl-3-(1-naphthyl)urea lend themselves to applications in microfluidic and miniaturized sensing devices. In these systems, the compound can be used to functionalize the inner surfaces of microchannels or to create recognition elements on integrated sensor platforms. Its ability to selectively bind to certain analytes is crucial for the development of highly specific and sensitive lab-on-a-chip devices.

For example, a microfluidic device with channels coated with this compound could be used for the selective extraction and detection of target molecules from a complex sample. In miniaturized sensors, it can be part of a sensing layer that changes its fluorescence or color upon binding to an analyte, allowing for visual or spectrophotometric detection. The small size and high surface-area-to-volume ratio of these devices, combined with the specific recognition properties of 1-cyanomethyl-3-(1-naphthyl)urea, can lead to rapid and efficient analysis.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methodologies is paramount to the advancement of chemical research. For Urea (B33335), 1-cyanomethyl-3-(1-naphthyl)-, future investigations could focus on pioneering new routes to its formation, emphasizing principles of green chemistry and atom economy. Traditional syntheses of urea-containing compounds often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern approaches, however, are increasingly shifting towards safer and more sustainable alternatives. nih.govnih.gov

Future synthetic explorations for Urea, 1-cyanomethyl-3-(1-naphthyl)- could include:

Carbonylative Cross-Coupling Reactions: The use of carbon monoxide as a C1 building block in palladium-catalyzed reactions could offer a direct and efficient route to the urea moiety, avoiding the pre-formation of reactive and potentially toxic intermediates.

Rearrangement Reactions: The exploration of novel rearrangement reactions, such as those involving carbamoyl (B1232498) azides or related species, could provide access to the target molecule through unconventional bond-forming strategies.

Flow Chemistry: Continuous flow synthesis represents a significant advancement in chemical manufacturing, offering improved safety, scalability, and reaction control. nih.gov The development of a flow-based synthesis for Urea, 1-cyanomethyl-3-(1-naphthyl)- could enable its production in a more efficient and controlled manner.

These innovative synthetic approaches could not only enhance the accessibility of Urea, 1-cyanomethyl-3-(1-naphthyl)- for further study but also contribute to the broader field of synthetic organic chemistry.

Deeper Understanding of Structure-Function Relationships

A comprehensive understanding of the relationship between a molecule's three-dimensional structure and its functional properties is crucial for the rational design of new materials and therapeutic agents. For Urea, 1-cyanomethyl-3-(1-naphthyl)-, a detailed investigation into its structure-function relationships could unveil a wealth of opportunities. The urea functionality is known for its ability to form strong hydrogen bonds, which can dictate molecular recognition and self-assembly processes. nih.govresearchgate.net

Key areas for future investigation include:

Conformational Analysis: A combination of computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, could be employed to elucidate the preferred conformations of the molecule. Understanding the rotational barriers around the urea and naphthyl groups is essential for predicting its interaction with biological targets or its packing in the solid state.

Hydrogen Bonding Propensities: The hydrogen bond donor and acceptor capabilities of the urea and cyanomethyl groups should be systematically studied. This could involve co-crystallization experiments with various hydrogen bond acceptors and donors to map its interaction landscape.

Electronic Properties: The influence of the electron-withdrawing cyanomethyl group and the aromatic naphthyl ring on the electronic properties of the urea moiety warrants detailed investigation. Techniques such as cyclic voltammetry and UV-Vis spectroscopy, coupled with quantum chemical calculations, could provide insights into its redox behavior and photophysical properties.

A deeper understanding of these fundamental structure-property relationships will be instrumental in guiding the design of new applications for Urea, 1-cyanomethyl-3-(1-naphthyl)-.

Expansion into Emerging Fields of Chemical Science

The unique structural features of Urea, 1-cyanomethyl-3-(1-naphthyl)- suggest its potential for application in several emerging areas of chemical science. The combination of a rigid naphthyl group, a flexible cyanomethyl linker, and a hydrogen-bonding urea moiety makes it an attractive candidate for a variety of functions.

Potential areas of application to be explored include:

Supramolecular Chemistry: The ability of the urea group to form robust and directional hydrogen bonds could be exploited for the construction of well-defined supramolecular assemblies, such as gels, liquid crystals, and porous organic frameworks. researchgate.net The naphthyl group can further contribute to the stability of these assemblies through π-π stacking interactions.

Anion Recognition and Transport: Urea derivatives have been shown to act as effective anion receptors and transporters. nih.gov The specific electronic and steric properties of Urea, 1-cyanomethyl-3-(1-naphthyl)- could be harnessed for the selective binding and transport of anions across lipid membranes, with potential applications in sensing and medicine.

Organocatalysis: The urea moiety can act as a hydrogen bond donor catalyst, activating substrates for a variety of organic transformations. Future research could explore the catalytic activity of Urea, 1-cyanomethyl-3-(1-naphthyl)- in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric catalysis.

The exploration of these emerging applications could position Urea, 1-cyanomethyl-3-(1-naphthyl)- as a valuable tool in the chemist's arsenal.

Development of Multi-Functional Materials and Systems

The integration of multiple functionalities into a single molecular entity is a key objective in modern materials science. Urea, 1-cyanomethyl-3-(1-naphthyl)- possesses several structural motifs that could be leveraged for the development of multi-functional materials.

Future research in this area could focus on:

Luminescent Materials: The naphthyl group is a well-known fluorophore. By judiciously modifying the substitution pattern on the naphthyl ring or by coordinating metal ions to the urea or cyano groups, it may be possible to tune the luminescent properties of the molecule, leading to the development of new sensors or imaging agents.

Self-Healing Polymers: The reversible nature of the hydrogen bonds formed by the urea group could be utilized to create self-healing polymeric materials. Incorporation of Urea, 1-cyanomethyl-3-(1-naphthyl)- as a cross-linking agent in a polymer matrix could impart the ability to repair damage upon the application of a stimulus such as heat or light.

Drug Delivery Systems: The ability of the molecule to participate in hydrogen bonding and potentially encapsulate guest molecules could be explored for the development of novel drug delivery systems. The naphthyl group could also serve as a targeting moiety to direct the delivery vehicle to specific cells or tissues.

The pursuit of these multi-functional materials and systems based on the Urea, 1-cyanomethyl-3-(1-naphthyl)- scaffold has the potential to yield significant technological advancements.

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